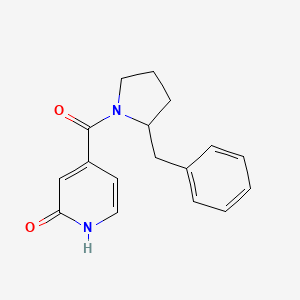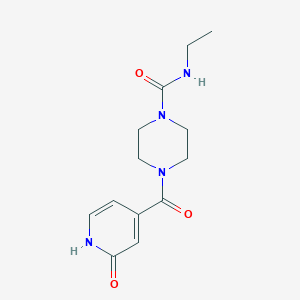
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide, also known as 'Compound A', is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of Compound A involves the inhibition of a protein called Hsp90 (heat shock protein 90). Hsp90 is a chaperone protein that plays a critical role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins and inflammatory mediators. By inhibiting Hsp90, Compound A leads to the degradation of these client proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are primarily mediated through its inhibition of Hsp90. This leads to the degradation of various client proteins, which in turn affects various cellular processes, including cell growth, apoptosis, inflammation, and immune response.
实验室实验的优点和局限性
One of the major advantages of Compound A is its specificity towards Hsp90, which makes it a promising candidate for targeted therapy. However, its limited solubility and stability in aqueous solutions can pose a challenge in lab experiments. Moreover, the high cost of synthesis and lack of commercial availability can also limit its use in research.
未来方向
Future research on Compound A should focus on elucidating its mechanism of action in various diseases and identifying its potential therapeutic targets. Moreover, efforts should be made to improve its solubility and stability in aqueous solutions, which can enhance its applicability in lab experiments. Additionally, further studies should be conducted to evaluate its safety and efficacy in animal models and clinical trials.
合成方法
The synthesis of Compound A involves a series of chemical reactions starting from the commercially available 2-fluoro-5-(trifluoromethyl)benzoic acid. The detailed synthesis method involves the use of various reagents and catalysts, which are beyond the scope of this paper.
科学研究应用
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, Compound A has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells.
In inflammation research, Compound A has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. In autoimmune disorders, Compound A has been shown to suppress the activity of immune cells that attack the body's own tissues.
属性
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O2/c1-12(2,11(18)21)6-19-10(20)8-5-7(13(15,16)17)3-4-9(8)14/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQVXUQQSNFWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)